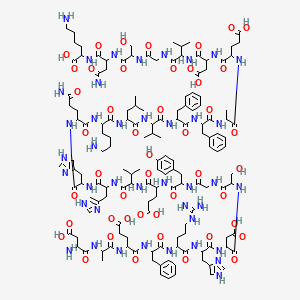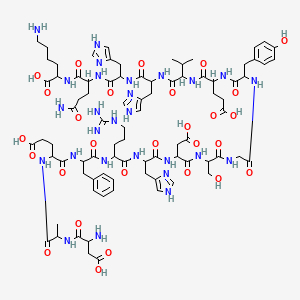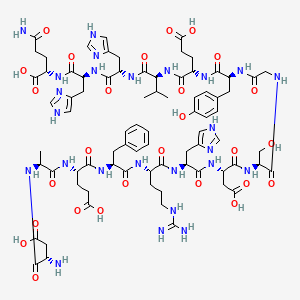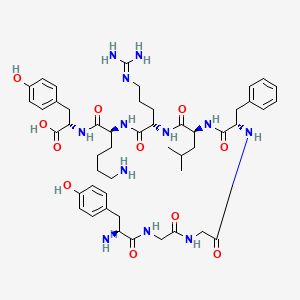
247572-63-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide C105Y, a synthetic and cell-penetrating peptide based on the amino acid sequence corresponding to residues 359-374 of α1-antitrypsin, enhances gene expression from DNA nanoparticles.
Applications De Recherche Scientifique
Nanoparticle Synthesis and Applications :
- Nanoparticles are at the forefront of material science research, with applications in industries like electronics and biomedicine. This area of research has seen significant progress, especially in the synthesis of inorganic nanoparticles (Cushing, Kolesnichenko, & O'Connor, 2004).
Ethical, Legal, and Social Implications of Scientific Research :
- Contemporary scientific advancements, such as genomics and nanotechnology, are accompanied by studies on their broader societal implications. This includes ethical, legal, and social aspects, highlighting the need for responsible research and development (Schuurbiers & Fisher, 2009).
Importance and Impact of Scientific Research :
- Scientific research plays a crucial role in understanding the universe and living things. It creates applications and technologies that benefit humanity and contribute to wealth creation (Press, 2013).
Public Understanding and Attitudes toward Scientific Research :
- There is a strong public belief in the value of scientific research for economic prosperity and quality of life, despite reservations about the pace of change and the relationship between science and faith (Miller, 2004).
Scientific Credibility and Public Trust :
- The contrast between scientific breakthroughs and breakdowns highlights the need for reinforcing scientific credibility in the face of misinformation and the undermining of scientific authority on critical issues (Vekemans, 2023).
Translational Research in Healthcare :
- Translational research bridges the gap between basic science and clinical application, emphasizing the need for healthcare research to consider therapeutic applications (Grady, 2010).
Data Management and Sharing in Scientific Research :
- Effective data sharing and preservation are essential for collaborative science. Barriers to data sharing include insufficient time and lack of funding, highlighting the need for better data management practices (Tenopir et al., 2011).
Scientific Hackathons for Knowledge Transfer :
- Hackathons can accelerate scientific discoveries by enabling peer review and cross-validation of study designs and data sets before publication, enhancing collaborative science (Ghouila et al., 2018).
Systems Biology in Cancer Research :
- Systems biology approaches are crucial for developing personalized cancer therapies. They help in selecting patients for targeted therapies and developing rational combinatorial therapies (Werner, Mills, & Ram, 2014).
Genetic Information in Agricultural Research :
- The application of genetic information in agriculture, such as in cattle production, can increase producer and consumer benefits, demonstrating the value of genetics in improving agricultural processes (Lambert, 2008).
Propriétés
Numéro CAS |
247572-63-0 |
|---|---|
Nom du produit |
247572-63-0 |
Formule moléculaire |
C₉₇H₁₄₈N₂₀O₂₃S |
Poids moléculaire |
1994.40 |
Séquence |
One Letter Code: CSIPPEVKFNKPFVYLI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)



